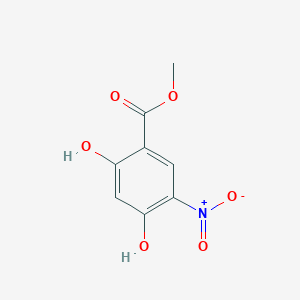

Methyl 2,4-dihydroxy-5-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dihydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNOQYZDKMGQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471046 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271261-71-3 | |

| Record name | Methyl 2,4-dihydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Significance of Nitro and Hydroxylated Benzoate Esters

Among the myriad of substituted benzoate (B1203000) esters, those bearing both nitro (NO₂) and hydroxyl (-OH) groups are of particular interest to the scientific community. The presence of these functional groups imparts unique chemical reactivity and potential for biological activity. Aromatic nitro compounds are widely utilized as starting materials in the synthesis of various organic chemicals, including dyes and pharmaceuticals, due to the nitro group's ability to be transformed into other functional groups. wikipedia.org

The hydroxyl groups, being electron-donating, and the nitro group, being strongly electron-withdrawing, create a distinct electronic environment on the benzene (B151609) ring. This electronic push-pull effect can activate or deactivate the ring towards further chemical reactions and is a key factor in the molecule's potential biological applications. aiinmr.comcymitquimica.com For instance, the presence of nitro groups on aromatic structures has been associated with antimicrobial and anthelmintic activities. cymitquimica.com Similarly, hydroxylated aromatic compounds are known for a wide range of biological functions. The combination of these groups on a benzoate ester framework provides a scaffold for developing novel compounds with specific and potentially enhanced properties.

Overview of Methyl 2,4 Dihydroxy 5 Nitrobenzoate in Academic Context

Strategies for Benzoyl Ring Nitration

The introduction of a nitro group onto the aromatic ring is a critical step, governed by the principles of electrophilic aromatic substitution. The regioselectivity of this reaction is paramount for the successful synthesis of the target compound.

The nitration of an aromatic ring is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comrsc.org This combination generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.comjove.com The position of the incoming nitro group is directed by the substituents already present on the benzene ring.

In the case of a precursor like Methyl 2,4-dihydroxybenzoate, the two hydroxyl (-OH) groups are strong activating groups and are ortho, para-directing. The ester group (-COOCH₃) is a deactivating group and is meta-directing. rsc.org The powerful directing effect of the two hydroxyl groups at positions 2 and 4 overwhelmingly dictates the position of nitration. The position para to the C2-hydroxyl group and ortho to the C4-hydroxyl group is C5. Therefore, the nitration of Methyl 2,4-dihydroxybenzoate is highly regioselective, yielding the 5-nitro derivative.

Similarly, nitrating 2,4-dihydroxybenzoic acid would also result in the nitro group being added at the 5-position due to the same directing effects of the hydroxyl groups. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration and the formation of byproducts. orgsyn.org For instance, nitration reactions are often carried out at low temperatures (e.g., 0–15°C) to manage the exothermic nature of the reaction and improve selectivity. orgsyn.org

| Starting Material | Reagents | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | 5–15°C | Yields Methyl m-nitrobenzoate (81-85%) | orgsyn.org |

| Benzene | Conc. HNO₃, Conc. H₂SO₄ | Room Temperature | Formation of nitrobenzene (B124822) and 1,3-dinitrobenzene (B52904) at high H₂SO₄ concentrations | asianpubs.org |

| Phenol (B47542) | Dilute HNO₃ | N/A | Undergoes nitration to form nitrophenol | unacademy.com |

| p-Nitrotoluene | Sodium dichromate, Conc. H₂SO₄, Water | Boiling | Oxidation to p-Nitrobenzoic acid (82-86% yield) | orgsyn.org |

The mechanism of electrophilic aromatic nitration is a well-established process that proceeds in several steps. acs.orgnih.gov

Generation of the Electrophile : Concentrated sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺). jove.comunacademy.com

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich π system of the benzene ring attacks the nitronium ion. jove.comacs.org This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a σ-complex). acs.orgnih.gov The formation of this complex is typically the rate-limiting step of the reaction. nih.gov

Deprotonation and Restoration of Aromaticity : A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom that bears the new nitro group. jove.com The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final nitroaromatic product. aiinmr.com

Some studies propose a mechanistic continuum that ranges from a single-electron transfer (SET) mechanism to the polar Ingold-Hughes mechanism, depending on the substituents on the ring and the solvent used. nih.gov Activating groups and aprotic polar solvents tend to favor the SET pathway. nih.gov

Esterification and Hydroxylation Routes

The formation of the methyl ester and the presence of hydroxyl groups are defining features of the target molecule. These can be achieved through direct esterification of a carboxylic acid precursor or through the manipulation of related functional groups.

The most common method for converting a carboxylic acid to a methyl ester is the Fischer-Speier esterification. acs.orgnih.gov This reaction involves heating the carboxylic acid (e.g., 2,4-dihydroxy-5-nitrobenzoic acid) with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. truman.educhegg.com

The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is used, or the water formed during the reaction is removed. acs.orgtruman.edu It is crucial that the starting carboxylic acid is dry, as any water present can shift the equilibrium back towards the reactants, thereby reducing the product yield. truman.educhegg.com The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, for example, is achieved through a one-pot Fischer esterification that can produce a workable yield within an hour. acs.org

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time | Product | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzoic Acid | Methanol (B129727) | Conc. H₂SO₄ | N/A | Methyl 3-Nitrobenzoate | truman.edu |

| 4-Amino-3-nitrobenzoic acid | Methanol | Conc. H₂SO₄ | 30 min - 16 h | 4-Amino-3-nitrobenzoic acid methyl ester | acs.orgbond.edu.au |

| 4-Nitrobenzoic acid | Methanol | N-bromosuccinimide (NBS) | 20 h | Methyl 4-nitrobenzoate (B1230335) (92% yield) | nih.gov |

| 5-Nitrosalicylic acid | Methanol | Thionyl chloride | 18 h | Methyl-2-hydroxy-5-nitro-benzoate | prepchem.com |

While direct hydroxylation of the aromatic ring can be challenging, hydroxyl groups can be introduced by demethylating a corresponding methoxy-substituted precursor. A common and effective reagent for cleaving aryl methyl ethers is boron tribromide (BBr₃).

For example, a synthetic route described in a patent for a related compound, 2-hydroxy-4-nitro-benzoic acid, involves the demethylation of 2-methoxy-4-nitro-benzoic acid. The reaction is performed by treating the methoxy-containing precursor with a solution of BBr₃ in a solvent like dichloromethane (B109758) (CH₂Cl₂). The reaction is typically started at a low temperature (0°C) and then allowed to warm to room temperature. This method provides a reliable way to convert a methoxy (B1213986) group (-OCH₃) into a hydroxyl group (-OH) on a nitro-substituted aromatic ring.

Multi-step Synthesis of this compound Precursors

The synthesis of this compound can be strategically planned through different multi-step pathways, primarily revolving around the sequence of the nitration and esterification steps.

Route A: Nitration followed by Esterification

Starting Material : The synthesis can begin with 2,4-dihydroxybenzoic acid. cymitquimica.comsigmaaldrich.com

Nitration : This acid is then nitrated using a mixture of nitric and sulfuric acids. The strong activating and directing effects of the two hydroxyl groups ensure that the nitration occurs selectively at the 5-position, yielding 2,4-dihydroxy-5-nitrobenzoic acid. cymitquimica.com

Esterification : The resulting 2,4-dihydroxy-5-nitrobenzoic acid is then subjected to Fischer esterification with methanol and an acid catalyst to produce the final product, this compound.

Route B: Esterification followed by Nitration

Starting Material : The synthesis can also start with 2,4-dihydroxybenzoic acid. nih.gov

Esterification : The acid is first converted to its methyl ester, Methyl 2,4-dihydroxybenzoate, via Fischer esterification. nih.gov

Nitration : The intermediate ester, Methyl 2,4-dihydroxybenzoate, is then nitrated. As previously discussed, the directing effects of the hydroxyl groups will guide the incoming nitro group to the 5-position, forming the target compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2,4 Dihydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and environment of each atom can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Multiplicity Analysis

The ¹H NMR spectrum of methyl 2,4-dihydroxy-5-nitrobenzoate is anticipated to display distinct signals corresponding to the aromatic protons, the hydroxyl protons, and the methyl ester protons. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups significantly influence the chemical shifts of the aromatic protons.

The proton on C-6 would likely appear as a singlet at the most downfield position among the aromatic protons due to the deshielding effects of the adjacent nitro group and the ortho hydroxyl group. The proton at C-3 is expected to be a singlet at a more upfield position, influenced by the two ortho hydroxyl groups. The hydroxyl protons will present as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The methyl ester protons will appear as a sharp singlet, typically around 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5-6.7 | s (singlet) |

| H-6 | ~8.2-8.4 | s (singlet) |

| 2-OH | Variable (broad) | s (singlet) |

| 4-OH | Variable (broad) | s (singlet) |

| -OCH₃ | ~3.9 | s (singlet) |

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Resonance Assignment and Correlation Studies

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct resonance. The chemical shifts are influenced by the electronic environment of each carbon atom.

The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbons attached to the electronegative oxygen and nitro groups (C-2, C-4, and C-5) will also have significant downfield shifts. The remaining aromatic carbons (C-1, C-3, and C-6) and the methyl carbon of the ester group will appear at more upfield positions.

Table 2: Predicted ¹³C NMR Resonance Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~165-170 |

| C-1 | ~105-110 |

| C-2 | ~155-160 |

| C-3 | ~100-105 |

| C-4 | ~150-155 |

| C-5 | ~135-140 |

| C-6 | ~115-120 |

| -OCH₃ | ~52-55 |

Note: These are predicted values based on the analysis of related structures. docbrown.info

Two-Dimensional NMR Techniques for Structural Confirmation (e.g., HMBC)

For this compound, key HMBC correlations would be expected between:

The methyl protons (-OCH₃) and the carbonyl carbon (C=O).

The aromatic proton H-6 and carbons C-1, C-2, C-4, and C-5.

The aromatic proton H-3 and carbons C-1, C-2, C-4, and C-5.

These correlations would definitively establish the positions of the substituents on the aromatic ring and confirm the structure of the ester group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. The theoretical monoisotopic mass of this compound (C₈H₇NO₆) is calculated to be 213.02733694 Da. nih.gov

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the proposed molecular formula, thereby validating the elemental composition of the synthesized molecule.

Table 3: HRMS Data for this compound

| Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| C₈H₇NO₆ | 213.02733694 |

Infrared (IR) Spectroscopic Vibrational Mode Assignment

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, and ester functional groups.

O-H Stretching: A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups. The broadness is a result of hydrogen bonding. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the methyl ester is expected in the range of 1735-1750 cm⁻¹. sciencing.com

N-O Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1550-1490 cm⁻¹ and a symmetric stretch around 1355-1315 cm⁻¹. sciencing.com

C=C Stretching: Aromatic C=C bond stretching vibrations will appear in the 1600-1475 cm⁻¹ region. sciencing.com

C-O Stretching: The C-O stretching of the ester and phenol (B47542) groups will be observed in the 1300-1000 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3500-3200 (broad) |

| C=O stretch (ester) | 1735-1750 (strong) |

| N-O asymmetric stretch (nitro) | 1550-1490 |

| N-O symmetric stretch (nitro) | 1355-1315 |

| C=C stretch (aromatic) | 1600-1475 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene (B151609) ring, which contains several auxochromes (the -OH groups) and a powerful electron-withdrawing group (the -NO₂ group).

The parent chromophore, 2,4-dihydroxybenzoic acid, exhibits absorption maxima at approximately 208 nm, 258 nm, and 296 nm. sielc.com The introduction of the nitro group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the introduction of n→π* transitions associated with the nitro group. This results in the compound appearing colored. The analysis of the UV-Vis spectrum helps in understanding the electronic properties of the molecule and confirming the presence of the conjugated nitroaromatic system.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

| π→π | >296 |

| n→π | >300 |

Note: The exact absorption maxima will be influenced by the solvent used for the analysis.

X-ray Crystallographic Analysis of this compound and Its Derivatives

The solid-state architecture of organic molecules is dictated by a delicate balance of intermolecular forces. In the case of this compound and its derivatives, the presence of multiple functional groups—hydroxyl, nitro, and ester—provides a rich landscape for various non-covalent interactions that govern the crystal packing and molecular conformation.

The crystal structures of derivatives of this compound are heavily influenced by a network of hydrogen bonds. For instance, in Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate, both intramolecular and intermolecular hydrogen bonds are pivotal in defining the three-dimensional structure. nih.gov Intramolecular O—H⋯O and N—H⋯O hydrogen bonds lead to the formation of stable five- and six-membered ring motifs, denoted as S(5) and S(6) respectively. nih.gov These intramolecular interactions contribute to the planarity of the molecule.

The intermolecular interactions further extend the structure into a supramolecular assembly. In the aforementioned derivative, molecules are linked by O—H⋯O hydrogen bonds, creating chains along the nih.gov crystallographic direction. nih.gov These chains are then interconnected through C—H⋯O interactions, resulting in a robust three-dimensional network that incorporates R(7) and R(10) ring motifs. nih.gov

A similar pattern of extensive hydrogen bonding is observed in other related structures. For example, the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate is stabilized by a comprehensive network of twelve hydrogen bonding interactions and two π-stacking interactions, which link the molecules into infinite stacked sheets. researchgate.net

Based on these observations, it is highly probable that the crystal structure of this compound would be characterized by:

Extensive intra- and intermolecular hydrogen bonding involving the hydroxyl, nitro, and carbonyl groups.

The formation of one-dimensional chains or two-dimensional sheets via hydrogen bonds.

Table 1: Hydrogen Bond Geometry in a Derivative, Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1···O5 | 0.86 | 2.06 | 2.643(3) | 124 |

| O1—H1A···O2 | 0.82 | 2.12 | 2.585(3) | 114 |

| O4—H4A···O6(i) | 0.82 | 1.83 | 2.645(3) | 171 |

Symmetry codes: (i) x, y, z-1

The conformation of this compound is expected to be largely planar, a feature driven by the electronic effects of the substituents and stabilized by intramolecular hydrogen bonds. In related nitro-substituted benzoates, the nitro group tends to be nearly coplanar with the benzene ring. For instance, in Methyl 4-nitrobenzoate (B1230335), the dihedral angle between the nitro group and the benzene ring is a mere 0.6 (1)°. researchgate.net

The orientation of the methoxycarbonyl group relative to the aromatic ring is also of interest. In Methyl 4-nitrobenzoate, this group is slightly twisted out of the plane of the benzene ring, with a dihedral angle of 8.8 (1)°. researchgate.net In more complex derivatives like Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate, the dihedral angle between the two aromatic rings is relatively small at 4.58 (13)°, indicating a nearly coplanar arrangement. nih.gov The nitro group in this derivative is rotated from its attached ring by 18.07 (17)°. nih.gov

In another derivative, Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, the dihedral angle between the benzene ring and the plane of the terminal isopropyl group's carbon atoms is a significant 83.48 (16)°, indicating a more perpendicular arrangement of this substituent relative to the aromatic core. nih.gov

For this compound, it is anticipated that the molecule will adopt a largely planar conformation. An intramolecular hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester group would create a stable six-membered ring, further enforcing planarity. The dihedral angles of the nitro and methoxycarbonyl groups with respect to the benzene ring are expected to be small, though some out-of-plane twisting is possible to alleviate steric strain.

Table 2: Selected Dihedral Angles in Related Compounds

| Compound | Groups | Dihedral Angle (°) | Reference |

| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate | Aromatic Ring 1 / Aromatic Ring 2 | 4.58 (13) | nih.gov |

| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate | Nitro Group / Attached Ring | 18.07 (17) | nih.gov |

| Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate | Benzene Ring / Isopropyl C atoms | 83.48 (16) | nih.gov |

| Methyl 4-nitrobenzoate | Nitro Group / Benzene Ring | 0.6 (1) | researchgate.net |

| Methyl 4-nitrobenzoate | Methoxycarbonyl Group / Benzene Ring | 8.8 (1) | researchgate.net |

Computational Chemistry and Molecular Modeling of Methyl 2,4 Dihydroxy 5 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. A typical DFT study of Methyl 2,4-dihydroxy-5-nitrobenzoate would involve optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, a wealth of information about its electronic characteristics and reactivity could be derived.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking this compound into the active sites of receptors like the breast cancer receptor 2a91 or the bacterial protein GyrB would provide insights into its potential as a therapeutic agent. The results would include a binding affinity score, which estimates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Table 2: Illustrative Molecular Docking Results

| Receptor | Ligand | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Breast Cancer Receptor (2a91) | This compound | Data not available | Data not available |

Simulation of Molecular Interactions and Dynamics

Following molecular docking, molecular dynamics (MD) simulations could be employed to study the stability and behavior of the ligand-receptor complex over time. MD simulations provide a more dynamic and realistic picture of the molecular interactions by simulating the movements of atoms and molecules according to the laws of physics. This would allow for an assessment of the stability of the binding pose predicted by docking and a more refined calculation of the binding free energy.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are also highly effective at predicting various spectroscopic properties of molecules. For this compound, these calculations could predict its vibrational (Infrared and Raman) spectra, electronic (UV-Visible) absorption spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted spectra with experimentally obtained data is a powerful way to validate the computed molecular structure and electronic properties.

Methyl 2,4 Dihydroxy 5 Nitrobenzoate As a Synthetic Intermediate and Precursor

Role in the Synthesis of Pharmaceutical Precursors

The structure of Methyl 2,4-dihydroxy-5-nitrobenzoate is particularly amenable to the creation of precursors for biologically active molecules. The nitro group is a key functional group that can be readily converted into an amine (NH₂) through chemical reduction. This transformation is a cornerstone of its utility, as it unmasks a reactive site essential for building larger, more complex pharmaceutical scaffolds.

A significant application is its role as a precursor to Methyl 5-amino-2,4-dihydroxybenzoate . This amino derivative is a valuable intermediate in its own right. For instance, it can be reacted with other chemical agents to form new amide bonds. In one documented synthesis, Methyl 5-amino-2,4-dihydroxybenzoate was reacted with 4-nitrobenzoyl chloride to produce Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate . nih.gov This resulting molecule, a more elaborate structure, was specifically prepared for further derivatization and biological evaluation, highlighting a clear pathway from the simple nitro-compound to potential new therapeutic agents. nih.gov

The process illustrates a common strategy in medicinal chemistry:

Reduction: The nitro group of this compound is reduced to an amine, yielding Methyl 5-amino-2,4-dihydroxybenzoate.

Amide Coupling: The newly formed amine is then coupled with an acyl chloride (like 4-nitrobenzoyl chloride) to create a stable amide linkage, significantly increasing the molecular complexity.

This step-wise approach allows for the controlled assembly of molecules designed for specific biological targets.

Development of Agrochemicals and Specialty Chemicals

While specific, large-scale applications of this compound in the agrochemical industry are not widely documented in public literature, the general class of nitroaromatic compounds is well-established in this sector. Related nitrobenzoate esters serve as crucial intermediates in the production of pesticides and herbicides. For example, compounds like Methyl 5-methyl-2-nitrobenzoate and Methyl 2-hydroxy-5-nitrobenzoate are utilized in the synthesis of agrochemicals designed to enhance crop protection. mdpi.combldpharm.com

The presence of the nitro group in these molecules is often critical to their biological activity. Therefore, it is scientifically plausible that this compound could serve as a precursor for new, specialized agrochemicals. Its particular substitution pattern, including the two hydroxyl groups, could be leveraged to fine-tune properties such as solubility, environmental persistence, and target specificity. The development of specialty chemicals, such as dyes and polymers, also frequently relies on nitroaromatic intermediates to build complex molecular architectures. mdpi.com

Contribution to Advanced Organic Synthesis Methodologies

The use of this compound exemplifies several key principles in advanced organic synthesis. Nitro compounds are considered indispensable building blocks, largely because the nitro group is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, hydroxylamines, and nitroso compounds. frontiersin.org

The most common and powerful transformation is the reduction of the nitro group to an amine. This makes the nitro group an excellent "masked" version of an amine. In a multi-step synthesis, chemists can perform reactions on other parts of the molecule that would be incompatible with a reactive amine group. Once those steps are complete, the stable and unreactive nitro group can be selectively converted to the desired amine, which can then be used for subsequent reactions.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Application of Nitrobenzoate Derivatives

Furthermore, the standard nitration process involves the use of a potent mixture of concentrated nitric and sulfuric acids, known as "mixed acid". orgsyn.orgechemi.com These are highly corrosive and hazardous reagents, requiring stringent safety precautions and careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. orgsyn.org In some cases, the acidic conditions can lead to the hydrolysis of the methyl ester group, further complicating the product profile. reddit.com

In terms of applications, while nitrobenzoate derivatives serve as crucial intermediates for dyes, agrochemicals, and pharmaceuticals, their utility can be hampered by certain properties. google.comechemi.com The nitro group, while a key functional handle for further chemical transformations like reduction to an amine, can sometimes impart undesirable characteristics to the final product, such as issues with solubility or metabolic stability in biological systems. Overcoming these synthetic and application-specific hurdles is a key focus of ongoing research in the field.

Emerging Research Avenues for Methyl 2,4-dihydroxy-5-nitrobenzoate

This compound, with its multiple functional groups, represents a versatile scaffold for further chemical exploration. The compound has been prepared for derivatization and subsequent biological studies, indicating its potential as a building block for novel bioactive molecules. nih.gov

Emerging research is likely to focus on leveraging its unique structure. For instance, derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known for their biological activities. pharmaffiliates.com The presence of an additional hydroxyl group and a nitro group on the benzene (B151609) ring of this compound offers opportunities to synthesize new analogues with potentially enhanced or novel therapeutic properties, such as anti-inflammatory effects.

The compound also serves as a valuable intermediate for the synthesis of more complex heterocyclic structures. Heterocyclic compounds are of great importance in medicinal chemistry, forming the core of many established drugs. mdpi.com Future research could explore multi-step synthetic pathways starting from this compound to create novel libraries of compounds for screening against various diseases.

Translational Research Potentials

The translational potential of this compound lies in its role as a key intermediate. The development of more efficient, safer, and environmentally friendly ("green") synthesis methods for this compound and its derivatives is a primary area for translational research. This would involve exploring alternative nitrating agents, catalytic systems, or flow chemistry processes to improve yield, selectivity, and safety, making its production more viable on an industrial scale.

Should the biological screening of its derivatives yield promising results, the translational pathway would involve moving from laboratory-scale synthesis to preclinical development. This includes optimizing the lead compounds to improve their pharmacological profiles (e.g., efficacy, safety, and pharmacokinetics) for potential use as new therapeutic agents.

Furthermore, given that nitroaromatic compounds can have applications as analytical standards, there is potential for this compound to be developed as a reference material for quality control in various industries. echemi.com Its well-defined structure could be used to calibrate analytical instruments and validate testing methods for related substances.

Data Tables

Table 1: Physicochemical Properties of Related Nitrobenzoate Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-nitrobenzoate | 606-27-9 | C₈H₇NO₄ | 181.15 | -13 | 104-106 (at 0.1 mmHg) |

| Methyl 3-nitrobenzoate | 618-95-1 | C₈H₇NO₄ | 181.15 | 78-80 | 279 |

| Methyl 2-hydroxy-5-nitrobenzoate | 17302-46-4 | C₈H₇NO₅ | 197.14 | Not Available | Not Available |

| This compound | 271261-71-3 | C₈H₇NO₆ | 213.14 | Not Available | Not Available |

Data sourced from various chemical suppliers and databases. chemicalbook.comchemicalbook.commyskinrecipes.comapolloscientific.co.uk

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-5-nitrobenzoate, and how can reaction conditions be optimized to maximize yield?

Methodological Answer: The synthesis typically involves nitration and esterification steps. For example, a modified protocol analogous to the preparation of methyl-4-nitrobenzoate ( ) can be adapted:

Nitration : Introduce the nitro group at the 5-position of a dihydroxybenzoic acid precursor using a nitrating agent (e.g., HNO₃/H₂SO₄).

Esterification : React the nitro-substituted acid with methanol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux (4–6 hours).

Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (1:2) to track reaction progress.

Purification : Extract the product with dichloromethane, neutralize residual acid with NaHCO₃, and recrystallize from ethanol.

Key Parameters :

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structurally similar derivatives?

Methodological Answer:

- ¹H NMR :

- Hydroxyl protons (2- and 4-OH) appear as broad singlets (~δ 10–12 ppm) due to hydrogen bonding.

- Nitro group deshields adjacent protons, shifting aromatic signals downfield (e.g., H-6 at δ ~8.5 ppm).

- IR :

- Strong absorption bands at ~1680 cm⁻¹ (ester C=O) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching).

- Hydroxyl O-H stretches appear as broad peaks at ~3200–3500 cm⁻¹.

Validation : Compare with crystallographic data (e.g., bond lengths in ) to confirm substituent positions .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing of this compound derivatives?

Methodological Answer: Hydrogen bonding networks can be analyzed via X-ray crystallography and graph-set analysis ( ):

Crystallography : Resolve O-H···O and N-O···H interactions using SHELXL ().

Graph-Set Analysis : Classify motifs (e.g., R₂²(8) rings from 2-OH and 4-OH interactions).

Impact on Stability : Strong intramolecular H-bonds (e.g., 2-OH···O-nitro) may reduce solubility, while intermolecular bonds enhance crystal rigidity.

Example : In Methyl 2,6-dihydroxy-3-nitrobenzoate (), O-H···O=C interactions dominate packing, with bond lengths of 1.228–1.322 Å .

Q. How can conflicting spectroscopic and crystallographic data for nitro-substituted benzoates be resolved?

Methodological Answer:

Cross-Validation :

- Use SC-XRD (Single-Crystal X-ray Diffraction) to confirm substituent positions (e.g., nitro at C-5 vs. C-3).

- Compare experimental NMR shifts with DFT-calculated chemical shifts.

Dynamic Effects :

- Tautomerism or rotational barriers (e.g., nitro group rotation) may cause NMR signal splitting. Variable-temperature NMR can resolve this.

Case Study : For Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate (), crystallography confirmed the nitrobenzamido group’s orientation, resolving ambiguity in NOESY spectra .

Q. What strategies mitigate decomposition during the synthesis or storage of this compound?

Methodological Answer:

Storage :

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.

- Use amber vials to avoid nitro group photodegradation.

Synthesis :

- Avoid prolonged heating during esterification; use microwave-assisted synthesis for faster reaction times.

- Add radical inhibitors (e.g., BHT) to suppress nitro group reduction.

Stability Data : Related nitrobenzoates () show decomposition above 150°C, necessitating low-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.